![molecular formula C20H13Cl2NO5 B2606655 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 339279-25-3](/img/structure/B2606655.png)
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes chlorophenoxy and nitrophenyl groups, makes it a subject of study for its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.
Esterification: The formation of the ester bond, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of 3-chlorobenzoic acid and the corresponding alcohol.
Aplicaciones Científicas De Investigación
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The nitro and chlorophenoxy groups can interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Used in medicinal chemistry.
Uniqueness
What sets [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate apart is its combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKMNQBUBOGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
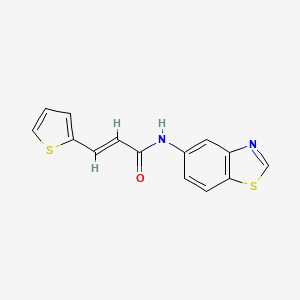
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
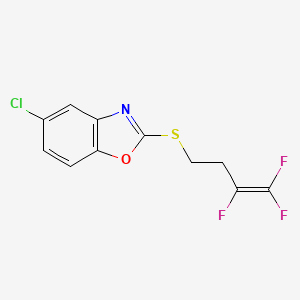

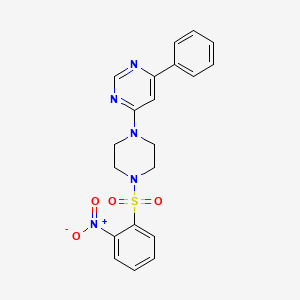
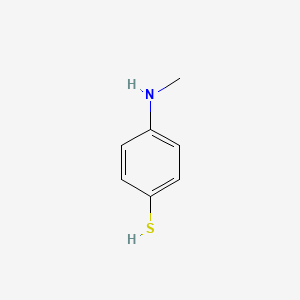

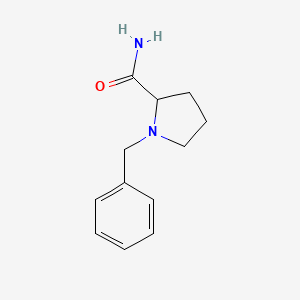
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)
![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)
